4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
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Overview
Description
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL typically involves the reaction of benzoin, 2-hydroxybenzaldehyde, and ammonium acetate in the presence of a nanocatalyst such as CoFe2O4. The reaction mixture is refluxed at 50°C, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Another benzoxazine derivative with similar structural features.
3,4-Dihydro-3,3-diphenyl-1H-2-benzopyran-1-one: A related compound with a benzopyran core.
Uniqueness
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL is unique due to its specific substitution pattern and the presence of both phenol and benzoxazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H21NO2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C26H21NO2/c28-22-17-15-19(16-18-22)25-27-24-14-8-7-13-23(24)26(29-25,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,25,27-28H |
InChI Key |
SUCPDJSIQBALKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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